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Abstract
PI-828 has been identified as a potent small molecule inhibitor with dual activity against

phosphoinositide 3-kinases (PI3Ks) and casein kinase 2 (CK2). This technical guide provides a

comprehensive overview of the discovery, synthesis, and biological characterization of PI-828.

It includes detailed summaries of its inhibitory activities, its impact on cellular signaling

pathways, and methodologies for its synthesis and evaluation. The information presented is

intended to support further research and development efforts in the fields of oncology and cell

signaling.

Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation

of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic

intervention. Similarly, casein kinase 2 (CK2), a ubiquitously expressed serine/threonine

kinase, is implicated in the control of cell cycle progression and apoptosis, and its elevated

activity is associated with various cancers. The development of dual inhibitors targeting both

PI3K and CK2, such as PI-828, presents a promising strategy for cancer therapy.

PI-828, a derivative of the well-known PI3K inhibitor LY294002, has demonstrated significant

potency and a unique inhibitory profile. This document details the scientific journey from its
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discovery to its characterization, providing researchers with the necessary information to

explore its therapeutic potential.

Discovery of PI-828
PI-828 was discovered during efforts to explore the specificity of the PI3K family inhibitor

LY294002. Researchers synthesized an analogue of LY294002, which was later named PI-828,

for use in chemical proteomic strategies. The rationale was to immobilize this analogue on a

solid support to identify its protein targets within cellular extracts. This approach led to the

characterization of PI-828 as a potent inhibitor of PI3K and subsequently as a dual inhibitor of

CK2.

Synthesis of PI-828
While a detailed, step-by-step synthesis protocol for PI-828 from the primary literature is not

readily available, a plausible synthetic route can be devised based on the synthesis of its core

structure, 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, and general organic

chemistry principles. The synthesis likely involves a multi-step process culminating in the

formation of the benzopyranone core and subsequent functionalization.

Core Scaffold: 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Chemical Formula: C₁₉H₁₈N₂O₃

Molecular Weight: 322.36 g/mol

CAS Number: 942289-87-4[1]

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would

require optimization and verification in a laboratory setting.
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Plausible Synthesis Workflow for PI-828

Starting Materials:
- Substituted Acetophenone

- p-Nitroaniline derivative

Step 1: Claisen-Schmidt Condensation
Formation of a chalcone intermediate.

Step 2: Cyclization Reaction
Formation of the benzopyranone core.

Step 3: Introduction of Morpholine
Nucleophilic substitution reaction.

Step 4: Reduction of Nitro Group
Conversion to the final aminophenyl group.

Final Product: PI-828
8-(4-aminophenyl)-2-(4-morpholinyl)-

4H-1-benzopyran-4-one

Click to download full resolution via product page

Caption: Plausible multi-step synthesis workflow for PI-828.

Biological Activity and Data Presentation
PI-828 exhibits potent inhibitory activity against both PI3K and CK2. The quantitative data for

its biological activity are summarized in the tables below for easy comparison.

PI3K Inhibition
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PI-828 has been shown to be a more potent inhibitor of PI3K than its parent compound,

LY294002. Its inhibitory activity against various Class I PI3K isoforms has been determined

through radiometric kinase assays.

PI3K Isoform IC₅₀ (µM)

p110α 0.183

p110β 0.098

p110δ 0.227

p110γ 1.967

Table 1: Inhibitory activity of PI-828 against

Class I PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition
Further studies revealed that PI-828 also potently inhibits casein kinase 2.

Kinase IC₅₀ (nM)

p110α 173

CK2 149

CK2α2 1127

Table 2: Dual inhibitory activity of PI-828 against

p110α and CK2 isoforms.[2][3]

Off-Target Activity
Interestingly, PI-828 has been observed to have off-target effects on calcium mobilization. It

can inhibit Ca²⁺ transients elicited by certain aminergic G protein-coupled receptor (GPCR)

agonists, such as acetylcholine, histamine, and serotonin. This effect appears to be

independent of its PI3K inhibitory activity.

Signaling Pathways
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The dual inhibitory action of PI-828 targets two key signaling pathways implicated in cancer cell

proliferation and survival.

PI3K/AKT/mTOR Pathway

Receptor Tyrosine Kinase (RTK)

PI3K
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PIP2
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Cell Proliferation & Survival

PI-828

 inhibits
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by PI-828.
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CK2 Signaling Pathway

Casein Kinase 2 (CK2)

Various Protein Substrates
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Inhibition of Apoptosis
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 inhibits
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Caption: Inhibition of the pro-survival function of CK2 by PI-828.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of PI-828.

Radiometric PI3K Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate by

PI3K.

Materials:

Purified recombinant PI3K isoforms
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PI(4,5)P2 substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM

DTT)

PI-828 stock solution (in DMSO)

Phosphocellulose paper (P81)

Scintillation counter

Procedure:

Prepare serial dilutions of PI-828 in kinase reaction buffer.

In a reaction tube, combine the PI3K enzyme, PI(4,5)P2 substrate, and the diluted PI-828 or

DMSO (for control).

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Quantify the amount of incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each PI-828 concentration and determine the IC₅₀

value.
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Radiometric PI3K Assay Workflow

Prepare Reagents:
- PI3K Enzyme

- Substrate (PIP2)
- [γ-³²P]ATP

- PI-828 dilutions

Kinase Reaction:
Combine enzyme, substrate,
and PI-828. Initiate with ATP.

Incubate at 30°C

Stop Reaction:
Spot onto P81 paper

Wash P81 paper

Quantify Radioactivity:
Scintillation Counting

Data Analysis:
Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for the radiometric PI3K kinase assay.
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Casein Kinase 2 (CK2) Assay
This assay is similar to the PI3K assay but uses a specific peptide substrate for CK2.

Materials:

Purified recombinant CK2

Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)

[γ-³²P]ATP

CK2 reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)

PI-828 stock solution (in DMSO)

P81 phosphocellulose paper

Scintillation counter

Procedure:

Follow a similar procedure as the PI3K kinase assay, substituting the PI3K components with

CK2 enzyme and its specific peptide substrate.

The reaction is typically incubated at 30°C for 10-30 minutes.

Quantification and data analysis are performed as described for the PI3K assay.

Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli in

the presence or absence of PI-828.

Materials:

Cultured cells (e.g., HEK293)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
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Physiological salt solution (e.g., Hank's Balanced Salt Solution)

GPCR agonist (e.g., acetylcholine, histamine)

PI-828 stock solution (in DMSO)

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

Plate cells on a suitable imaging dish or multi-well plate.

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's

protocol.

Wash the cells to remove excess dye.

Pre-incubate the cells with PI-828 or DMSO (for control) for a specified period.

Establish a baseline fluorescence reading.

Add the GPCR agonist to stimulate calcium mobilization.

Record the changes in fluorescence intensity over time.

Analyze the data to determine the effect of PI-828 on agonist-induced calcium mobilization.
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Calcium Mobilization Assay Workflow

Cell Preparation:
Plate and culture cells

Dye Loading:
Incubate with Fura-2 AM

Treatment:
Pre-incubate with PI-828

Stimulation:
Add GPCR agonist

Fluorescence Imaging:
Record kinetic changes

Data Analysis:
Compare responses

Click to download full resolution via product page

Caption: Workflow for the calcium mobilization assay.

Conclusion
PI-828 is a valuable research tool for investigating the roles of PI3K and CK2 in cellular

signaling and disease. Its dual inhibitory activity makes it an interesting candidate for further

preclinical evaluation as a potential anti-cancer agent. The off-target effects on calcium

signaling also warrant further investigation to fully understand its pharmacological profile. This
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guide provides a foundational understanding of PI-828, which should facilitate its use and

further exploration by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1677774?utm_src=pdf-body
https://www.benchchem.com/product/b1677774?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/8-_4-aminophenyl_-2-morpholin-4-ylchromen-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/8-_4-aminophenyl_-2-morpholin-4-ylchromen-4-one
https://www.cancer-research-network.com/2019/12/29/pi-828-is-a-dual-pi3k-and-casein-kinase-2-inhibitor/
https://www.medchemexpress.com/pi-828.html
https://www.benchchem.com/product/b1677774#discovery-and-synthesis-of-pi-828
https://www.benchchem.com/product/b1677774#discovery-and-synthesis-of-pi-828
https://www.benchchem.com/product/b1677774#discovery-and-synthesis-of-pi-828
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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